N-(3-fluorophenyl)-N-methylbenzamide N-(3-fluorophenyl)-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14029662
InChI: InChI=1S/C14H12FNO/c1-16(13-9-5-8-12(15)10-13)14(17)11-6-3-2-4-7-11/h2-10H,1H3
SMILES:
Molecular Formula: C14H12FNO
Molecular Weight: 229.25 g/mol

N-(3-fluorophenyl)-N-methylbenzamide

CAS No.:

Cat. No.: VC14029662

Molecular Formula: C14H12FNO

Molecular Weight: 229.25 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-N-methylbenzamide -

Specification

Molecular Formula C14H12FNO
Molecular Weight 229.25 g/mol
IUPAC Name N-(3-fluorophenyl)-N-methylbenzamide
Standard InChI InChI=1S/C14H12FNO/c1-16(13-9-5-8-12(15)10-13)14(17)11-6-3-2-4-7-11/h2-10H,1H3
Standard InChI Key SQLIVTRBIHMPRA-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC(=CC=C1)F)C(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

N-(3-Fluorophenyl)-N-methylbenzamide consists of a benzamide core (a benzene ring attached to a carboxamide group) substituted with a methyl group on the nitrogen atom and a fluorine atom at the meta position of the adjacent phenyl ring. The IUPAC name for this compound is N-(3-fluorophenyl)-N-methylbenzamide, reflecting its substitution pattern.

Molecular Characteristics

Key physicochemical properties include:

  • Molecular Formula: C₁₄H₁₂FNO

  • Molecular Weight: 229.25 g/mol

  • SMILES Notation: CN(C1=CC(=CC=C1)F)C(=O)C2=CC=CC=C2

  • LogP: Estimated at ~3.2 (indicating moderate lipophilicity).

The fluorine atom enhances electronegativity and influences electronic distribution, potentially affecting interactions with biological targets. The methyl group on the nitrogen atom contributes to steric effects, which may modulate reactivity and binding affinity.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-(3-fluorophenyl)-N-methylbenzamide typically involves a two-step process:

  • Acylation of 3-Fluoroaniline:
    Reaction of 3-fluoroaniline with benzoyl chloride in the presence of a base (e.g., triethylamine) yields N-(3-fluorophenyl)benzamide. This step proceeds via nucleophilic acyl substitution.

  • N-Methylation:
    The intermediate is methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group on the nitrogen atom.

An alternative method employs palladium-catalyzed C–H hydroxylation, as demonstrated in related benzanilide syntheses. This approach uses Pd(OAc)₂ and K₂S₂O₈ in a trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) mixture, enabling regioselective functionalization .

Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldAdvantages
Acylation-Methylation3-Fluoroaniline, benzoyl chloride, base~75%Simplicity, scalability
Pd-Catalyzed C–H ActivationPd(OAc)₂, K₂S₂O₈, TFA/TFAA~65%Regioselectivity, functionalization

Chemical Reactivity

The compound exhibits reactivity typical of benzamide derivatives:

  • Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to form 3-fluoroaniline and benzoic acid derivatives.

  • Electrophilic Substitution: The fluorine atom directs electrophilic attacks to the ortho and para positions of the phenyl ring.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.

Comparative Analysis with Related Compounds

N-(3-Fluorophenyl)-N-methylbenzamide shares structural motifs with clinically used drugs:

Table 2: Structural and Functional Comparisons

CompoundStructureBioactivityClinical Use
EntinostatBenzamide HDAC inhibitorCancer therapyPhase III trials
VeliparibPARP inhibitorOncologyFDA-approved
N-(3-Fluorophenyl)-N-methylbenzamideFluorophenyl-benzamideUnder investigationResearch compound

The fluorine substitution in this compound may improve metabolic stability compared to non-fluorinated analogs, a hypothesis supported by pharmacokinetic studies of related molecules .

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